The compound 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic molecule that belongs to the class of piperazine derivatives. It is characterized by a pyrimidine core substituted with various functional groups, particularly dimethylamino and piperazine moieties. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications.
This compound can be synthesized through established organic chemistry techniques, often utilizing commercially available starting materials. Its synthesis and characterization are documented in various scientific literature and patent filings, indicating its relevance in pharmaceutical research.
The compound is classified as a pyrimidine derivative and piperazine derivative, which are common structures in many biologically active molecules. Its classification is significant for understanding its potential biological activities and interactions.
The synthesis of 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves several key steps:
The synthesis may require specific reagents and conditions, including:
The molecular structure of 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can be described by its molecular formula and molecular weight .
| Property | Value |
|---|---|
| Molecular Formula | C16H23N7 |
| Molecular Weight | 345.40 g/mol |
| IUPAC Name | 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
| InChI | InChI=1S/C16H23N7O2/c1... |
| InChI Key | YYMQWTASWZPXSA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
The presence of multiple nitrogen atoms suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding scenarios.
2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo several chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism of action for 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine likely involves interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological processes, potentially impacting signal transduction pathways relevant to various diseases.
The compound exhibits standard physical properties typical of organic molecules, including:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under inert conditions |
These properties are crucial for determining the compound's usability in laboratory settings and potential applications in drug development.
The compound has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: